molecular formula C7H7ClO4S B7813125 4-Hydroxy-3-methoxybenzenesulfonyl chloride

4-Hydroxy-3-methoxybenzenesulfonyl chloride

Cat. No.: B7813125
M. Wt: 222.65 g/mol
InChI Key: FCQVTARNBRAROU-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H7ClO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of hydroxy and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-hydroxy-3-methoxybenzene (also known as vanillin) with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Hydroxy-3-methoxybenzene+Chlorosulfonic acid4-Hydroxy-3-methoxybenzenesulfonyl chloride+HCl\text{4-Hydroxy-3-methoxybenzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 4-Hydroxy-3-methoxybenzene+Chlorosulfonic acid→4-Hydroxy-3-methoxybenzenesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors and precise temperature control. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The hydroxy and methoxy groups on the benzene ring can participate in oxidation and reduction reactions, leading to the formation of quinones and other oxidized products.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

4-Hydroxy-3-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The hydroxy and methoxy groups on the benzene ring can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Lacks the hydroxy and methoxy groups, making it less versatile in certain reactions.

    4-Hydroxybenzenesulfonyl Chloride: Contains a hydroxy group but lacks the methoxy group, affecting its reactivity and applications.

    3-Methoxybenzenesulfonyl Chloride: Contains a methoxy group but lacks the hydroxy group, influencing its chemical behavior.

Uniqueness

4-Hydroxy-3-methoxybenzenesulfonyl chloride is unique due to the presence of both hydroxy and methoxy groups on the benzene ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

4-hydroxy-3-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQVTARNBRAROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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